2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide
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Overview
Description
2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE is a benzamide derivative known for its diverse applications in scientific research. Benzamides are a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries . This compound is characterized by the presence of methoxy groups at the 2 and 4 positions on the benzene ring and a morpholinopropyl group attached to the amide nitrogen.
Preparation Methods
The synthesis of 2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves the reaction of 2,4-dimethoxybenzoic acid with 3-morpholinopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE can be compared with other benzamide derivatives such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Studied for its potential anti-inflammatory properties.
Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
The uniqueness of 2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H24N2O4 |
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Molecular Weight |
308.37 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O4/c1-20-13-4-5-14(15(12-13)21-2)16(19)17-6-3-7-18-8-10-22-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) |
InChI Key |
BEMHRPUEORHBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCCN2CCOCC2)OC |
Origin of Product |
United States |
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